4,4'-Trimethylenedipyridine

Catalog No.
S604355
CAS No.
17252-51-6
M.F
C13H14N2
M. Wt
198.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4'-Trimethylenedipyridine

CAS Number

17252-51-6

Product Name

4,4'-Trimethylenedipyridine

IUPAC Name

4-(3-pyridin-4-ylpropyl)pyridine

Molecular Formula

C13H14N2

Molecular Weight

198.26 g/mol

InChI

InChI=1S/C13H14N2/c1(2-12-4-8-14-9-5-12)3-13-6-10-15-11-7-13/h4-11H,1-3H2

InChI Key

OGNCVVRIKNGJHQ-UHFFFAOYSA-N

SMILES

C1=CN=CC=C1CCCC2=CC=NC=C2

Solubility

29.7 [ug/mL]

Synonyms

1,3-bis(4-pyridyl)propane

Canonical SMILES

C1=CN=CC=C1CCCC2=CC=NC=C2

Coordination Chemistry:

  • Ligand in metal complexes: TMD can act as a ligand, forming bonds with metal ions. This property makes it useful in the study of coordination chemistry, which explores the formation, structure, and properties of coordination complexes. For example, researchers have used TMD as a ligand in studies of osmium complexes. These complexes can exhibit interesting photophysical and electrochemical properties, which are potentially useful in applications such as solar energy conversion and light-emitting devices.

Material Science:

  • Building block for metal-organic frameworks (MOFs): TMD can be used as a building block in the synthesis of MOFs, which are porous materials with a wide range of potential applications. For example, researchers have synthesized cadmium-organic frameworks (Cd-MOFs) using TMD as a linker molecule []. These Cd-MOFs exhibit interesting properties such as high thermal stability and large pore volumes, which make them potentially useful for gas storage and separation applications.

4,4'-Trimethylenedipyridine is an organic compound characterized by its linear structure, which features a central propane chain flanked by two pyridine rings. The molecular formula is C13H14N2C_{13}H_{14}N_{2}, and it has a molecular weight of approximately 214.26 g/mol. Each pyridine ring contains a nitrogen atom within a six-membered aromatic structure, providing two electron-donating centers that can coordinate with metal ions, making this compound of interest in coordination chemistry and material science .

The chemical reactivity of 4,4'-Trimethylenedipyridine primarily involves its ability to form coordination complexes with various metal ions. For instance, reactions with divalent metal halides, such as zinc chloride or bromide, yield coordination complexes like (H2mpd)ZnCl4H2O(H_2mpd)ZnCl_4\cdot H_2O and similar structures . The compound has also been utilized in the synthesis of metal-organic frameworks (MOFs), demonstrating its versatility in forming complex structures under hydrothermal conditions .

Several synthesis methods for 4,4'-Trimethylenedipyridine have been documented:

  • From 4-Vinylpyridine and 4-Methylpyridine: This method involves polymerization techniques to obtain the desired compound.
  • Hydrothermal Synthesis: The compound can be synthesized through hydrothermal reactions involving metal salts and 4,4'-Trimethylenedipyridine under controlled temperature and pressure conditions .
  • Direct Reaction with Metal Halides: The reaction of divalent metal halides with 4,4'-Trimethylenedipyridine in acidic conditions leads to various coordination complexes .

4,4'-Trimethylenedipyridine has several notable applications:

  • Coordination Chemistry: It serves as a ligand in the formation of metal complexes which are useful in catalysis and materials science.
  • Material Science: Its ability to form stable complexes makes it a candidate for developing new functional materials and catalysts.
  • Environmental Chemistry: Research indicates potential use in adsorptive removal processes for pollutants such as dyes from aqueous solutions .

Interaction studies involving 4,4'-Trimethylenedipyridine focus on its coordination properties with various metal ions. These studies reveal how the flexibility of the trimethylene linker influences the structure and stability of the resulting coordination polymers. For example, interactions with zinc ions have been shown to yield novel hybrid networks that exhibit unique structural properties . Further research is needed to explore its interactions with other biologically relevant molecules.

Several compounds share structural similarities with 4,4'-Trimethylenedipyridine. Here is a comparison highlighting their uniqueness:

Compound NameStructure TypeKey Features
2,2'-BipyridineBidentate ligandForms stable chelate complexes; widely used in catalysis.
1,10-PhenanthrolineBidentate ligandStronger chelation properties; used in metal ion detection.
4,4'-BipyridineLinear dipyridyl ligandSimilar coordination properties; used in MOF synthesis.
3,3'-Dimethyl-2,2'-bipyridineBidentate ligandExhibits enhanced solubility; utilized in organic synthesis.

Uniqueness of 4,4'-Trimethylenedipyridine:

  • The presence of a central trimethylene chain allows for greater flexibility compared to rigid structures like bipyridines.
  • Its linear configuration enhances its ability to form extended structures in coordination polymers.

Physical Description

DryPowde

XLogP3

2.5

UNII

46E636572H

GHS Hazard Statements

Aggregated GHS information provided by 333 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (17.42%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (82.28%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (82.28%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (97%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (82.28%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (83.18%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

17252-51-6

Wikipedia

4,4'-trimethylenedipyridine

General Manufacturing Information

All other basic organic chemical manufacturing
Pyridine, 4,4'-(1,3-propanediyl)bis-: ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types